4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol
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Overview
Description
4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is a complex organic compound that features a bromine atom, a nitro group, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric and sulfuric acids.
Condensation Reaction: The final step involves the condensation of the benzothiazole derivative with a suitable aldehyde to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and benzothiazole moieties.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonic materials.
Biological Studies: It can be used to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The benzothiazole moiety is known to interact with various biological targets, potentially disrupting normal cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methylphenol
- 4-bromo-2-methylaniline
- 4-bromo-2-nitrophenol
Uniqueness
4-bromo-2-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]-6-nitrophenol is unique due to the presence of the benzothiazole moiety, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C21H14BrN3O3S |
---|---|
Molecular Weight |
468.3 g/mol |
IUPAC Name |
4-bromo-2-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C21H14BrN3O3S/c1-12-2-7-19-17(8-12)24-21(29-19)13-3-5-16(6-4-13)23-11-14-9-15(22)10-18(20(14)26)25(27)28/h2-11,26H,1H3 |
InChI Key |
GERVJEFLPIIOKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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